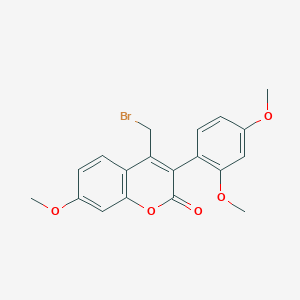![molecular formula C14H17NO7 B12525308 Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-18-0](/img/structure/B12525308.png)
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with methoxy[(1R)-2-nitro-1-phenylethyl] alcohol. The reaction conditions often require the use of acid catalysts and anhydrous environments to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and Lewis acids can facilitate substitution reactions.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid.
Diethyl malonate: Another ester of malonic acid with similar reactivity.
Methyl malonate: A monoester of malonic acid.
Propriétés
Numéro CAS |
820242-18-0 |
|---|---|
Formule moléculaire |
C14H17NO7 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
VHFPKFDHBJXHKL-NSHDSACASA-N |
SMILES isomérique |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
SMILES canonique |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
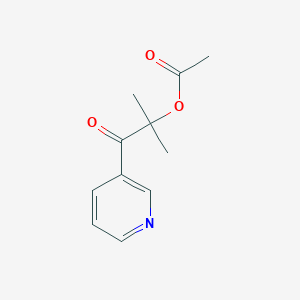
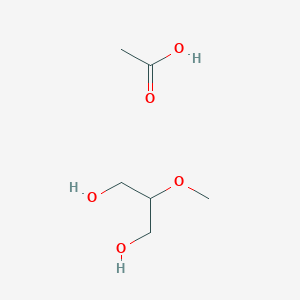
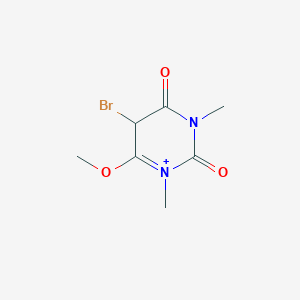
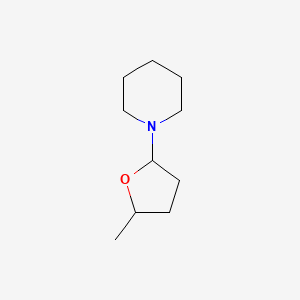
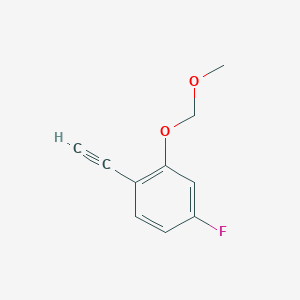
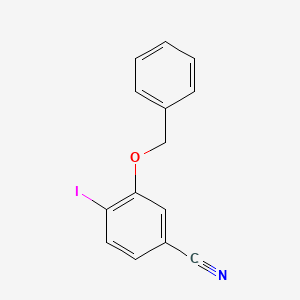
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
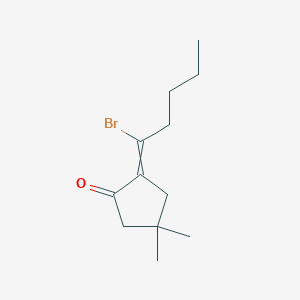
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
